6-methoxypyridazine-3-sulfonamide
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Overview
Description
Mechanism of Action
Target of action
Sulfonamides, on the other hand, are known to inhibit carbonic anhydrase and dihydropteroate synthetase .
Mode of action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of physiological effects . Sulfonamides generally act by inhibiting bacterial DNA synthesis .
Biochemical pathways
Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .
Result of action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .
Preparation Methods
The synthesis of 6-methoxypyridazine-3-sulfonamide can be achieved through several routes. One common method involves the reaction of 6-methoxypyridazine with sulfonamide reagents under specific conditions. For instance, the combination of sulfonyl chlorides with amines in the presence of a base such as triethylamine can yield sulfonamides . Another approach involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines . These methods are known for their high yields and functional group tolerance.
Chemical Reactions Analysis
6-methoxypyridazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The methoxy and sulfonamide groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methoxypyridazine-3-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
6-methoxypyridazine-3-sulfonamide can be compared with other sulfonamide derivatives, such as sulfamethoxypyridazine. Both compounds share a similar core structure but differ in their substituents. Sulfamethoxypyridazine, for example, has a 4-aminobenzenesulfonamido group at the 3-position . The unique methoxy group in this compound may confer different chemical properties and biological activities compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial processes.
Properties
IUPAC Name |
6-methoxypyridazine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c1-11-4-2-3-5(8-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWNXLUHSGWWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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